molecular formula C16H22Cl2P2Pd B1144294 CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) CAS No. 15616-85-0

CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II)

Cat. No.: B1144294
CAS No.: 15616-85-0
M. Wt: 453.6 g/mol
InChI Key: LZGYVAKZBAWAGE-UHFFFAOYSA-L
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Description

CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) is a coordination compound with the molecular formula C16H22Cl2P2Pd. It is a palladium complex where the palladium metal is coordinated with two chloride ions and two dimethylphenylphosphine ligands. This compound is known for its applications in catalysis, particularly in organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) can be synthesized by reacting palladium(II) chloride with dimethylphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:

  • Dissolve palladium(II) chloride in a solvent such as methanol or ethanol.
  • Add dimethylphenylphosphine to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Filter the resulting precipitate and wash it with a solvent to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) undergoes various types of reactions, including:

    Oxidative Addition: The compound can react with organic halides, leading to the formation of palladium(IV) intermediates.

    Reductive Elimination: This reaction often follows oxidative addition, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

    Substitution: Ligands in the compound can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidative Addition: Organic halides (e.g., aryl halides) are common reagents, and the reaction is typically carried out in the presence of a base.

    Reductive Elimination: This reaction can be facilitated by heating or by the addition of reducing agents.

    Substitution: Ligand exchange reactions can be performed using various phosphine ligands or other coordinating molecules.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an aryl halide can lead to the formation of a palladium-aryl complex, which can then undergo further transformations.

Scientific Research Applications

CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) has several scientific research applications, including:

    Catalysis: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

    Material Science: The compound is used in the preparation of palladium-containing materials with specific electronic and optical properties.

    Medicinal Chemistry: Research has explored its potential in the development of palladium-based drugs and therapeutic agents.

    Industrial Chemistry: It is employed in various industrial processes that require efficient and selective catalysis.

Mechanism of Action

The mechanism by which CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) exerts its catalytic effects involves several key steps:

    Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(IV) intermediate.

    Transmetalation: In cross-coupling reactions, a nucleophile (e.g., an organoboron compound) transfers its organic group to the palladium center.

    Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination to form the final product and regenerate the palladium(II) catalyst.

Comparison with Similar Compounds

Similar Compounds

    Bis(triphenylphosphine)palladium(II) chloride: Another palladium complex used in similar catalytic applications.

    Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II): Known for its use in asymmetric catalysis.

    Dichlorobis(tri-o-tolylphosphine)palladium(II): Utilized in various organic transformations.

Uniqueness

CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The dimethylphenylphosphine ligands provide a balance of steric and electronic properties that make this compound particularly effective in certain reactions.

Properties

CAS No.

15616-85-0

Molecular Formula

C16H22Cl2P2Pd

Molecular Weight

453.6 g/mol

IUPAC Name

dichloropalladium;dimethyl(phenyl)phosphane

InChI

InChI=1S/2C8H11P.2ClH.Pd/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

LZGYVAKZBAWAGE-UHFFFAOYSA-L

Canonical SMILES

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Cl[Pd]Cl

Origin of Product

United States

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